MM 47755

Description

Significance of Angucycline Metabolites in Chemical Biology and Natural Product Research

Angucycline metabolites hold considerable significance in chemical biology and natural product research due to their diverse structures and potent bioactivities. nih.govresearchgate.netresearchgate.net They are products of type II polyketide synthases (PKSs), which iteratively catalyze the condensation of acyl-CoA starter units and malonyl-CoA extender units to form a poly-β-ketone backbone. nih.govresearchgate.net This backbone is then cyclized and further modified by tailoring enzymes, leading to the structural complexity observed in the angucycline family. nih.govresearchgate.netresearchgate.net The study of angucycline biosynthesis has revealed intriguing enzymatic mechanisms, including unusual framework rearrangements and glycosylation reactions, contributing to our understanding of natural product biosynthesis. nih.gov Furthermore, the varied biological activities of angucyclines, ranging from enzyme inhibition to antibacterial, antiviral, and anticancer effects, highlight their potential as lead compounds for drug discovery. nih.govresearchgate.netresearchgate.netmdpi.com

Historical Perspective on the Discovery and Initial Characterization of MM 47755 as an Angucycline Antibiotic

This compound was initially characterized as a new benz[a]anthracene antibiotic. nih.gov Its discovery was reported in the Journal of Antibiotics in 1989 by Gilpin, Balchin, Box, and Tyler, who isolated it from a Streptomyces species. researchgate.netnih.govfrontiersin.org This early work established this compound as a natural product with antibacterial activity. nih.govmedchemexpress.com Initial characterization involved techniques such as thin-layer chromatography and magnetic resonance spectroscopy to determine its molecular structure. nih.gov

Classification and Structural Relationship of this compound within the Angucycline Family

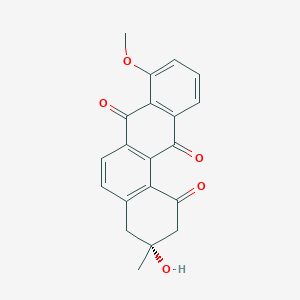

This compound is classified as an angucycline antibiotic. medchemexpress.comnih.gov Specifically, it is also known by the synonyms 8-O-Methyltetrangomycin and 6-Deoxy-8-O-methylrabelomycin. medchemexpress.comnih.govcaymanchem.com Its chemical structure is based on the angular tetracyclic benz[a]anthracene skeleton characteristic of angucyclines. nih.govresearchgate.netresearchgate.net this compound has the molecular formula C₂₀H₁₆O₅ and a molecular weight of 336.3 g/mol . nih.govcaymanchem.comuni.luhellobio.com Structurally, it is described as (3R)-3-hydroxy-8-methoxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione. nih.govcaymanchem.comhellobio.com This places it within the angucyclinone subgroup, which typically lacks a sugar moiety, although the broader angucycline family includes glycosylated compounds. researchgate.netmdpi.com Its relationship to other angucyclines like tetrangomycin (B1203879) and rabelomycin (B1204765) is evident from its synonyms, indicating it is a methylated and deoxy derivative of these related structures. medchemexpress.comnih.govcaymanchem.com

Current Research Landscape and Outstanding Academic Questions Pertaining to this compound

Current research involving this compound often focuses on its synthesis and its role or potential role in biosynthetic studies of angucyclines. Synthetic routes to this compound have been developed, including approaches utilizing Diels-Alder reactions and enyne metathesis, contributing to the broader understanding of how to construct the angucycline scaffold. nih.govadipogen.comacs.orgresearchgate.netresearchgate.netresearchgate.netacs.org Studies on angucycline biosynthesis continue to explore the enzymatic steps involved in creating diverse structures, and this compound, as a specific angucyclinone, can be relevant in understanding these pathways. nih.govbeilstein-journals.orgacs.orgcore.ac.ukresearchgate.netmdpi.com For instance, research into tailoring enzymes in angucycline biosynthesis, such as methyltransferases and ketoreductases, provides context for the formation of modifications like the methoxy (B1213986) group and ketone/hydroxyl functionalities present in this compound. acs.orgacs.orgcore.ac.uk

Outstanding academic questions pertaining to this compound likely revolve around fully elucidating its specific biosynthetic pathway within its producing organism, the precise roles of the enzymes involved in its formation, and a comprehensive understanding of its biological mechanism of action at a molecular level. While its antibacterial activity is known medchemexpress.comhellobio.com, detailed studies on its spectrum of activity and the molecular targets responsible for these effects could be areas of ongoing or future research. Furthermore, exploring potential modifications to the this compound structure through synthetic biology or medicinal chemistry could lead to derivatives with improved properties, addressing the general challenges of toxicity and solubility faced by angucyclines. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H16O5 |

|---|---|

Molecular Weight |

336.3 g/mol |

IUPAC Name |

(3R)-3-hydroxy-8-methoxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |

InChI |

InChI=1S/C20H16O5/c1-20(24)8-10-6-7-12-17(15(10)13(21)9-20)19(23)11-4-3-5-14(25-2)16(11)18(12)22/h3-7,24H,8-9H2,1-2H3/t20-/m1/s1 |

InChI Key |

XZLGWJORNHETKI-HXUWFJFHSA-N |

SMILES |

CC1(CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC)O |

Isomeric SMILES |

C[C@]1(CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC)O |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC)O |

Synonyms |

3,4-dihydro-3-hydroxy-8-methoxy-3-methyl-2H-benz(a)anthracene-1,7,12-trione 6-deoxy-8-O-methylrabelomycin 8-O-methyltetrangomycin benz(a)anthracene-1,7,12(2H)-trione, 3,4-dihydro-3-hydroxy-8-methoxy-3-methyl-, (-)- MM 47755 MM-47755 |

Origin of Product |

United States |

Biosynthesis and Origin of Mm 47755

Isolation and Characterization from Streptomyces Species

MM 47755 is a natural product that can be isolated from bacteria of the genus Streptomyces. medchemexpress.com Streptomyces are soil-dwelling bacteria renowned for their ability to produce a vast array of secondary metabolites, including many clinically important antibiotics. universiteitleiden.nlnih.gov The isolation and characterization of novel compounds from these microorganisms is a key area of research for discovering new therapeutic agents. microbiologyjournal.orgnih.gov

The general process for obtaining compounds like this compound involves several stages:

Isolation of Streptomyces Strains : Soil samples are collected and processed to isolate individual bacterial strains. plos.orgbanglajol.info These strains are then cultivated on specific media to encourage growth and production of secondary metabolites. banglajol.info

Screening for Bioactivity : The cultured strains are screened for their ability to produce bioactive compounds. This is often done by testing extracts of the culture broth against various target organisms, such as pathogenic bacteria or cancer cell lines. nih.govplos.org Strains showing promising activity are selected for further investigation.

Extraction and Purification : For active strains, large-scale fermentation is carried out. The secondary metabolites are then extracted from the culture broth or mycelium using organic solvents. banglajol.info The crude extract, a complex mixture of compounds, is subjected to various chromatographic techniques to purify the active component, yielding the pure compound this compound.

Structural Elucidation : The chemical structure of the purified compound is determined using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

While the specific Streptomyces species that produces this compound is not detailed in the provided results, the compound is listed as an antibiotic with demonstrated inhibitory activity against bacteria such as Staphylococcus aureus and Bacillus subtilis. medchemexpress.com

Genetic Basis of Angucycline Biosynthesis Relevant to this compound

The instructions for building angucycline molecules like this compound are encoded in the bacterium's DNA within a set of genes called a Biosynthetic Gene Cluster (BGC). frontiersin.orgnih.gov These clusters contain all the necessary genetic information for the enzymes that assemble and modify the molecule. asm.org

The core scaffold of angucyclines is assembled by a multi-enzyme complex known as a Type II Polyketide Synthase (PKS). mdpi.comnih.gov Aromatic polyketides are typically synthesized by these systems. frontiersin.org The process involves the following key components and steps:

Minimal PKS Complex : This core set of enzymes typically includes:

Ketosynthase α (KSα) and Ketosynthase β (KSβ) , the latter also known as the Chain Length Factor (CLF). These enzymes are responsible for catalyzing the chain elongation steps.

An Acyl Carrier Protein (ACP) , which acts as a shuttle, carrying the growing polyketide chain between the other enzymes of the PKS complex. asm.org

Backbone Assembly : The biosynthesis begins with a starter unit, usually acetyl-CoA, and is extended through the sequential addition of extender units, most commonly malonyl-CoA. researchgate.netnih.gov The PKS catalyzes a series of iterative Claisen condensation reactions to build a long poly-β-ketone chain. mdpi.com For angucyclines, this is typically a decaketide backbone, formed from one starter and nine extender units. asm.orgnih.gov

This enzymatic assembly line provides the fundamental carbon framework of the angucycline molecule.

The discovery and understanding of angucycline biosynthesis have been greatly advanced by genome sequencing and bioinformatics. nih.gov Scientists can now identify "cryptic" or silent BGCs in bacterial genomes that have the potential to produce novel compounds. nih.govnih.gov

Identification : Bioinformatic tools like antiSMASH are used to scan bacterial genome sequences for the presence of BGCs. frontiersin.orgfrontiersin.org These tools recognize the signature genes of Type II PKS systems, such as those encoding the KSα, KSβ, and ACP proteins. nih.gov

Functional Analysis : Once a putative angucycline BGC is identified, its function can be confirmed through several methods:

Heterologous Expression : The entire BGC can be cloned and transferred into a different, well-characterized host organism, such as Streptomyces coelicolor or Streptomyces lividans. mdpi.comnih.gov If the new host produces angucyclines, it confirms the function of the gene cluster.

Gene Inactivation : Deleting or "knocking out" specific genes within the BGC in the original producing organism and observing the effect on compound production can reveal the function of individual enzymes. nih.gov

Typical Angucycline BGC Content : A typical angucycline BGC contains genes for:

The minimal PKS (KSα, KSβ, ACP). acs.org

Tailoring enzymes like ketoreductases, cyclases, aromatases, oxygenases, and glycosyltransferases. asm.orgnih.gov

Regulatory genes that control the activation of the cluster. universiteitleiden.nl

Transporter genes that may be involved in exporting the final antibiotic product out of the cell. nih.gov

The table below summarizes key components found in characterized angucycline BGCs.

| Gene/Enzyme Class | Function in Angucycline Biosynthesis | Example(s) from Literature |

| Minimal PKS (Type II) | Assembles the initial polyketide backbone from starter and extender units. mdpi.com | SpiA, SpiB, SpiC mdpi.com |

| Aromatases/Cyclases | Catalyze the folding and cyclization of the polyketide chain to form the characteristic tetracyclic angucyclinone core. asm.orgacs.org | SpiD, SpiE mdpi.com; pgaF nih.gov |

| Ketoreductases (KRs) | Reduce specific ketone groups, introducing chirality and influencing subsequent cyclization patterns. nih.govplos.org | ActKR, LanV, LugOII acs.orgnih.gov |

| Oxygenases | Catalyze a wide range of oxidative reactions, including hydroxylations and rearrangements of the carbon skeleton. nih.govacs.org | PgaE, CabE nih.gov |

| Glycosyltransferases | Attach sugar moieties to the angucyclinone core, significantly impacting biological activity. nih.gov | - |

| Regulatory Genes | Control the expression (turning on/off) of the biosynthetic genes. universiteitleiden.nl | lugRI–lugRV universiteitleiden.nl |

This table is generated based on data from multiple angucycline BGCs and provides a general overview.

Enzymatic Tailoring Steps in the Biosynthetic Pathway of this compound

After the Type II PKS has assembled the linear polyketide chain, it is not yet this compound. A series of "tailoring enzymes," encoded by other genes within the BGC, modify this initial scaffold to create the final, complex structure. asm.orgrsc.org These modifications are crucial for the biological activity of the molecule. nih.govchemrxiv.org

Ketoreductases (KRs) are a critical class of tailoring enzymes in angucycline biosynthesis. plos.org They belong to the short-chain alcohol dehydrogenase/reductase (SDR) family of enzymes. nih.govacs.org

Ketoreductases (KRs) : These enzymes catalyze the reduction of specific carbonyl (ketone) groups on the polyketide backbone to hydroxyl groups. nih.gov This step is often one of the earliest and most important tailoring reactions, as the resulting stereochemistry (the 3D arrangement of the new hydroxyl group) can dictate how the rest of the molecule folds and cyclizes. plos.orgacs.org For instance, the reduction of the C-9 ketone is a common early step in the biosynthesis of many aromatic polyketides. nih.gov Different KRs can produce different stereoisomers, leading to structural diversity within the angucycline family. nih.gov

Other Modifying Enzymes :

Oxygenases : These enzymes introduce oxygen atoms, often in the form of hydroxyl groups, or catalyze complex rearrangements and ring cleavages. universiteitleiden.nlnih.gov

Cyclases/Aromatases : These enzymes guide the polyketide chain to fold and cyclize in a specific way to form the characteristic four-ring benz[a]anthracene core of angucyclines. nih.govnih.gov

Methyltransferases : These enzymes add methyl groups to the molecule, which is relevant for this compound as its name, 8-O-Methyltetrangomycin, implies.

Enzymatic reactions in biosynthesis are characterized by their high precision. Enzymes exhibit both regioselectivity (controlling where on the molecule a reaction occurs) and stereoselectivity (controlling the 3D orientation of the product). mdpi.comresearchgate.net

Regioselectivity : This is the ability of an enzyme to catalyze a reaction at a specific functional group or position on a substrate. For example, a ketoreductase might specifically target the ketone at the C-9 position of the polyketide chain, leaving other ketones untouched. nih.gov

Stereoselectivity : When a new chiral center is created, as in the reduction of a ketone to a hydroxyl group, the enzyme typically produces one specific stereoisomer (either R or S). mdpi.com This is critical in angucycline biosynthesis. For example:

The ketoreductase LanV is responsible for creating the 6R stereochemistry found in landomycins. acs.org

Conversely, other enzymes like UrdMred and PgaMred produce the opposite 6S stereochemistry seen in urdamycins and gaudimycins. acs.org

The stereochemical outcome is determined by the specific amino acid residues in the enzyme's active site and how the substrate binds within it. nih.govacs.org

This high degree of enzymatic control ensures that a single biosynthetic pathway consistently produces a specific, structurally complex molecule like this compound.

Comparative Biosynthetic Analysis with Related Angucyclinones and Tetrangomycin (B1203879)

The biosynthesis of this compound, also known as 8-O-methyltetrangomycin, is intrinsically linked to the broader family of angucyclinone antibiotics. These compounds are aromatic polyketides, originating from a type II polyketide synthase (PKS) machinery that utilizes acetyl-CoA as a starter unit and malonyl-CoA for chain extension to form a common decaketide backbone. The remarkable structural diversity within the angucyclinone class arises not from the core PKS system, but from the subsequent modifications by post-PKS tailoring enzymes, such as oxygenases, reductases, and cyclases.

The immediate precursor to this compound is the angucyclinone tetrangomycin. The biosynthetic pathway diverges at this critical juncture, where a specific O-methyltransferase enzyme catalyzes the methylation of the C-8 hydroxyl group of tetrangomycin to yield this compound. This methylation step represents the terminal modification that defines this compound. In some organisms, this 8-O-methylation of tetrangomycin is a key branching point that can lead to further downstream modifications and the creation of C-ring-cleaved angucyclines, such as lugdunomycin.

A comparative analysis with other well-characterized angucyclinone pathways highlights the modularity and divergence of these biosynthetic routes. For instance, in the landomycin pathway, the intermediate angucyclinone is subjected to hydroxylation at the C-12 position by an FAD-dependent monooxygenase (LanE) and a subsequent ketoreduction by an SDR-family enzyme (LanV). In contrast, the gaudimycin pathway features a similar C-12 hydroxylation by the oxygenase PgaE, but this is followed by a second hydroxylation at C-12b, leading to a Baeyer-Villiger oxidation and eventual opening of the A-ring. The jadomycin pathway represents an even more dramatic divergence, where intermediates react with amino acids from the culture medium to form complex, nitrogen-containing heterocyclic structures.

The enzymes responsible for these divergent modifications, despite sharing sequence homology, exhibit distinct substrate specificities and catalytic activities that dictate the final structure of the natural product. The biosynthesis of this compound represents a relatively simple and direct modification of the common precursor tetrangomycin, whereas other pathways employ a more extensive cascade of enzymatic transformations.

Table 1: Comparative Analysis of Key Post-PKS Tailoring Steps in Different Angucyclinone Biosynthetic Pathways

| Pathway | Key Intermediate | Key Enzyme(s) | Function | Final Structural Class |

|---|---|---|---|---|

| This compound | Tetrangomycin | O-methyltransferase (e.g., LugN) | 8-O-methylation | Classical Angucyclinone |

| Landomycin | Angucyclinone core | LanE (oxygenase), LanV (reductase) | 12-hydroxylation, 6-ketoreduction | Classical Angucyclinone |

| Gaudimycin | Angucyclinone core | PgaE (oxygenase), PgaMred (reductase) | 12-hydroxylation, 12b-hydroxylation (Baeyer-Villiger oxidation) | A-ring Cleaved Angucycline |

| Jadomycin | Angucyclinone quinone intermediate | Non-enzymatic condensation | Reaction with amino acids | Benzo[b]phenanthridine |

Chemoenzymatic and Synthetic Biology Approaches to Biosynthesis

Modern biotechnological methods offer powerful alternatives to total chemical synthesis or natural fermentation for producing this compound and its analogues. These strategies, encompassing chemoenzymatic synthesis and synthetic biology, leverage enzymatic specificity and genetic engineering to create efficient and targeted production platforms.

A plausible chemoenzymatic approach for this compound would involve the chemical synthesis of its direct precursor, tetrangomycin, which can be achieved through established multi-step organic synthesis routes. The final, selective C-8 O-methylation could then be performed biocatalytically. This would involve using an isolated O-methyltransferase enzyme known to act on tetrangomycin or a whole-cell biotransformation system expressing the relevant methyltransferase gene. This hybrid approach combines the robustness of chemical synthesis for constructing the core scaffold with the high selectivity and mild reaction conditions of an enzymatic step, avoiding complex protection-deprotection strategies.

Synthetic biology provides a more holistic, in vivo approach by engineering the entire biosynthetic gene cluster (BGC). This can be achieved through several strategies:

Heterologous Expression: The complete BGC responsible for this compound production can be cloned from its native producer and expressed in a more genetically tractable and high-yielding host, such as an engineered Streptomyces lividans strain. This strategy bypasses challenges associated with the slow growth or difficult genetic manipulation of the native organism.

Combinatorial Biosynthesis: By creating hybrid BGCs, new molecules can be generated. For example, the PKS and early tailoring genes from the tetrangomycin pathway could be combined with the specific O-methyltransferase from the this compound pathway and other tailoring enzymes from different angucyclinone clusters (e.g., glycosyltransferases from the landomycin pathway). This "mix-and-match" approach, facilitated by DNA assembly techniques, has the potential to generate novel derivatives with potentially improved properties.

Pathway Refactoring and Optimization: The expression of genes within the BGC can be optimized by replacing native regulatory elements with well-characterized, strong promoters and ribosome binding sites. This refactoring can lead to significantly increased titers of the final product, this compound.

These advanced biological engineering techniques hold significant promise for the sustainable and scalable production of this compound and for the generation of a diverse library of new angucyclinone compounds.

Table 2: Potential Biotechnological Strategies for this compound Production

| Approach | Strategy | Key Steps | Potential Advantages |

|---|---|---|---|

| Chemoenzymatic Synthesis | Hybrid Synthesis | 1. Chemical synthesis of precursor (Tetrangomycin).2. Biocatalytic methylation using an isolated O-methyltransferase or whole-cell system. | High selectivity for the final step, avoids complex chemical protection strategies, allows for synthesis of specific analogues. |

| Synthetic Biology | Heterologous Expression | 1. Isolate and clone the this compound biosynthetic gene cluster (BGC).2. Transform into an optimized host strain (e.g., Streptomyces). | Overcomes limitations of the native producer, enables process optimization and scale-up. |

| Synthetic Biology | Combinatorial Biosynthesis | 1. Combine genes from different angucyclinone BGCs.2. Express the hybrid pathway in a suitable host. | Generation of novel, non-natural angucyclinone derivatives. |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Tetrangomycin |

| Landomycin |

| Gaudimycin |

| Jadomycin |

| Lugdunomycin |

| Acetyl-CoA |

Chemical Synthesis and Analog Generation of Mm 47755

Overview of Total Synthesis Strategies for MM 47755 and Related Angucyclines

The total synthesis of this compound and structurally related angucyclinones has been approached through several innovative strategies. A predominant and highly effective methodology involves a convergent approach that sequentially employs an intramolecular enyne metathesis, an intermolecular Diels-Alder reaction, and a subsequent aromatization step to construct the core benz[a]anthraquinone skeleton. nih.govacs.orgnih.gov This powerful sequence has enabled the enantioselective synthesis of not only this compound but also other members of the angucyclinone family, such as YM-181741, (+)-ochromycinone, (+)-rubiginone B2, and (-)-tetrangomycin. nih.govacs.orgnih.gov

An alternative and also successful strategy utilizes a cobalt-mediated [2+2+2] cycloaddition reaction. nih.gov This approach involves the cyclization of a suitably designed triyne precursor to form the characteristic angular tetracyclic system of the angucyclinones. nih.gov This method offers a different disconnection approach to the target molecule and has been effectively applied in the total synthesis of (-)-8-O-methyltetrangomycin (this compound). nih.gov

These strategic approaches are summarized in the table below:

| Strategy | Key Reactions | Application in Angucyclinone Synthesis |

| Enyne Metathesis / Diels-Alder | Intramolecular Enyne Metathesis, Intermolecular Diels-Alder Reaction, Aromatization | Enantioselective synthesis of this compound, YM-181741, (+)-ochromycinone, (+)-rubiginone B2, (-)-tetrangomycin nih.govacs.orgnih.gov |

| Cobalt-Mediated Cycloaddition | [2+2+2] Cycloaddition of a triyne precursor | Total synthesis of (-)-8-O-methyltetrangomycin (this compound) nih.gov |

Asymmetric Synthesis Methodologies and Stereochemical Control

A critical challenge in the synthesis of this compound is the precise control of its stereochemistry, particularly the chiral tertiary alcohol at the C3 position. Several asymmetric methodologies have been employed to address this challenge.

Diels-Alder Cycloaddition Reactions in Core Skeleton Construction

The Diels-Alder reaction is a cornerstone in many synthetic routes to this compound, serving to construct the tetracyclic core with high stereocontrol. nih.govacs.orgnih.gov In one prominent approach, an intermolecular Diels-Alder reaction between a chiral vinylcyclohexene (B1617736) derivative and a bromonaphthoquinone is utilized. thieme-connect.de The chiral diene is prepared through an enantioselective intramolecular enyne metathesis. thieme-connect.de

Another powerful strategy involves a chiral Lewis acid-promoted Diels-Alder reaction of 5-hydroxy-1,4-naphthoquinone with a racemic silyl-substituted cyclohexene (B86901) derivative. This reaction proceeds via a kinetic resolution of the diene, controlled by its remote stereocenter, to afford the cycloadduct with high enantiomeric excess. researchgate.net

Sharpless Asymmetric Epoxidation and Subsequent Transformations

The Sharpless asymmetric epoxidation is a key transformation for the enantioselective synthesis of this compound, specifically for the introduction of the labile tertiary alcohol at the C3 position. nih.govacs.orgnih.gov This reaction is performed on a known allylic alcohol precursor, establishing the stereocenter with high fidelity. nih.govacs.orgnih.gov The resulting epoxide is then regioselectively opened with a reducing agent, such as Red-Al, to furnish the desired tertiary alcohol. nih.govacs.orgnih.gov This two-step sequence is a reliable method for constructing the challenging C3 stereocenter of this compound and related angucyclinones like (-)-tetrangomycin. nih.govacs.orgnih.gov

Enyne Metathesis and Cobalt-Mediated Cycloadditions

Intramolecular enyne metathesis, often catalyzed by ruthenium complexes like the Grubbs catalyst, plays a crucial role in preparing the chiral diene precursors for the subsequent Diels-Alder reaction. thieme-connect.denih.govuwindsor.ca This reaction efficiently constructs the cyclohexene ring of the diene with excellent enantioselectivity. acs.orgnih.govthieme-connect.de

The cobalt-mediated [2+2+2] cycloaddition offers a convergent and asymmetric route to the angucyclinone core. nih.gov In the total synthesis of (-)-8-O-methyltetrangomycin (this compound), a chiral triyne was synthesized from starting materials such as geraniol (B1671447). nih.gov This triyne then undergoes an intramolecular cycloaddition mediated by a cobalt(I) complex, such as [CpCo(C2H4)2], to form the tetracyclic tetrahydrobenzo[a]anthracene skeleton. researchgate.net Subsequent oxidation and deprotection steps then yield the final natural product. nih.govresearchgate.net

Synthetic Routes to this compound from Chiral Building Blocks (e.g., Shikimic Acid)

While a direct total synthesis of this compound from the chiral building block shikimic acid has not been extensively reported, this natural product has served as a versatile starting material for the synthesis of novel aza-analogues of angucyclinones. This approach highlights the utility of the chiral pool in generating structural diversity within this class of compounds.

In these syntheses, (-)-shikimic acid is converted into a derivative that functions as an azadiene. nih.gov This azadiene then undergoes a hetero-Diels-Alder reaction with various naphthoquinones to construct the 6-aza-angucyclinone skeleton. nih.gov This strategy demonstrates the potential of using readily available chiral synthons to access complex, biologically active molecules that are structurally related to this compound.

Development and Synthesis of Novel this compound Analogs and Derivatives

The development of novel analogs and derivatives of this compound is primarily driven by the desire to explore the structure-activity relationships and potentially improve the therapeutic properties of the natural product. A significant strategy in this area has been the synthesis of aza-analogues, where a nitrogen atom is incorporated into the angucyclinone framework.

As mentioned previously, the use of (-)-shikimic acid as a chiral starting material has enabled the synthesis of a series of 6-aza-angucyclinone derivatives. nih.gov These compounds are generated through a key hetero-Diels-Alder reaction between a shikimic acid-derived azadiene and different naphthoquinones. nih.gov This approach allows for the variation of substituents on the naphthoquinone partner, leading to a library of novel aza-analogues with diverse substitution patterns. nih.gov The synthesis of these analogs provides valuable insights into how structural modifications of the angucyclinone core impact biological activity.

Strategic Modifications for Academic Exploration

The establishment of total synthesis pathways for this compound and related angucyclinones has furnished a robust platform for academic exploration into their structure-activity relationships. While the literature primarily focuses on achieving the total synthesis of the natural product itself, the methodologies employed are inherently adaptable for creating a diverse range of analogs. nih.govresearchgate.net The ability to systematically alter specific functionalities on the angucyclinone core is critical for probing the molecular interactions that underpin its biological activity.

The synthetic strategies developed allow for modifications at key positions by altering the precursor molecules. For instance, unified approaches that build multiple angucyclinones can be leveraged to generate novel derivatives. iitb.ac.in By substituting the dienophiles or dienes in Diels-Alder reactions, or by using different starting materials for cycloaddition reactions, chemists can introduce variations to the aromatic rings and the saturated carbocyclic ring of the this compound scaffold. This flexibility is essential for academic research aimed at optimizing the compound's properties or elucidating its mechanism of action.

Below is a table outlining potential modification sites on the this compound structure that are accessible through the developed synthetic methodologies.

| Structural Region | Potential Modification | Rationale for Exploration | Synthetic Accessibility |

| C-8 Methoxy (B1213986) Group | Demethylation, Alkylation, Halogenation | Investigate the role of electron-donating groups on the D-ring in biological activity. | Accessible by choosing different substituted benzaldehyde (B42025) precursors in cycloaddition strategies. acs.org |

| C-3 Tertiary Alcohol | Epimerization, Dehydration, Esterification | Probe the importance of the stereocenter and the hydroxyl group for target binding. | The precursor diol is formed via Sharpless epoxidation and reductive ring-opening, allowing for stereochemical control. nih.govacs.org |

| A-Ring Carbonyls | Reduction, Derivatization | Examine the influence of the quinone moiety on the compound's redox properties and activity. | The quinone is typically formed in late-stage oxidation steps, offering a point for modification. acs.orgnih.gov |

| C-1 Position | Introduction of Functionality | Explore the impact of substituents at this position, a common variation in natural angucyclinones. | Late-stage photooxygenation is used to introduce the oxygen functionality at C-1, a step that could be modified. nih.govresearchgate.net |

Methodological Advancements in Angucyclinone Synthesis

Significant progress in synthetic organic chemistry has led to the successful total synthesis of this compound through multiple distinct and innovative routes. These methodologies represent key advancements in the broader field of angucyclinone synthesis.

One prominent approach involves a cobalt-mediated [2+2+2] cycloaddition as the key step for constructing the benz[a]anthracene core. nih.govacs.org This convergent synthesis begins with the transformation of a geraniol epoxide into a chiral octadiyne derivative. acs.org This fragment is then converted into a triyne, which undergoes the crucial cobalt-mediated cycloaddition to form the tetracyclic system. nih.gov Subsequent oxidation steps, including the use of silver permanganate (B83412) complex Ag(Py)₂MnO₄, generate the benz[a]anthraquinone structure. The synthesis is completed by deprotection and a final photooxidation step to yield (-)-MM 47755. acs.orgnih.gov

The following table provides a comparative overview of these two key synthetic methodologies.

| Feature | Kesenheimer & Groth Method | Kaliappan & Ravikumar Method |

| Key Core-Forming Reaction | Cobalt-mediated [2+2+2] cycloaddition of a triyne. nih.gov | Intermolecular Diels-Alder reaction followed by aromatization. nih.gov |

| Source of Chirality | Sharpless epoxidation of geraniol. acs.org | Sharpless asymmetric epoxidation of a known allylic alcohol. nih.gov |

| Key Reagents | Cobalt catalyst, Ag(Py)₂MnO₄. acs.orgnih.gov | Grubbs' catalyst (for metathesis), Red-Al. nih.gov |

| Final Oxygenation Step | Photooxidation. nih.gov | Photooxygenation under positive oxygen pressure. nih.gov |

| Overall Yield | Not explicitly stated in abstracts. | 12%. nih.gov |

| Applicability | Stereoselective synthesis of (-)-MM 47755. nih.gov | Unified approach for this compound and four other angucyclinones. nih.gov |

Molecular and Cellular Biological Investigations of Mm 47755

Mechanistic Studies of Biological Activities at the Cellular Level

The biological effects of MM 47755 are rooted in its interactions within the cellular environment. Research into its antibacterial properties and its impact on cancer cell pathways reveals complex mechanisms of action.

This compound, also known as 8-O-Methyltetrangomycin, is an antibiotic with demonstrated activity against various bacteria. medchemexpress.com Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible bacterial growth. Studies have determined the MIC values of this compound against several bacterial strains, including multi-resistant Staphylococcus aureus. medchemexpress.com

The precise cellular mechanisms by which this compound exerts its antibacterial effects are a subject of ongoing investigation. Generally, the antibacterial mechanisms of natural compounds can involve various cellular disruptions. nih.govresearchgate.net These can include the penetration of the bacterial cell wall, the generation of reactive oxygen species (ROS) that damage nucleotides, and interference with essential cellular machinery. researchgate.net Bacteria, in turn, can develop resistance through mechanisms such as efflux pumps that expel the antibiotic, enzymatic modification or destruction of the compound, or alteration of the antibiotic's molecular target. nih.gov

| Bacterial Strain | MIC Value (μg/mL) |

|---|---|

| Staphylococcus aureus Smith | 12.5 |

| S. aureus MS9610 (multi-resistant) | 12.5 |

| Micrococcus luteus PCI 1001 | 25 |

| Bacillus subtilis NRRLB-558 | 12.5 |

Data sourced from MedChemExpress. medchemexpress.com

The angucycline family, to which this compound belongs, is the largest group of polycyclic aromatic polyketides and is known for a range of biological activities, including anticancer effects. nih.gov While specific studies on the anticancer mechanisms of this compound are limited, research on related angucyclines, such as landomycin E, provides a model for understanding the potential cellular responses.

Studies on landomycin E have shown that it can induce programmed cell death (apoptosis) in human carcinoma cells. nih.gov The cellular responses observed include characteristic morphological changes like cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. nih.gov This apoptotic process is further characterized by the cleavage of caspases and a rapid, intense depolarization of the mitochondrial membrane. nih.gov The damage to mitochondria also leads to a reduction in intracellular ATP pools and the generation of significant intracellular oxidative stress. nih.gov These findings suggest that angucyclines can trigger rapid mitochondrial damage, leading to apoptotic cell death. nih.gov Furthermore, the anticancer activity of some angucyclines appears to be only weakly affected by the overexpression of certain multidrug resistance proteins, such as P-glycoprotein (P-gp) and MRP1, suggesting potential efficacy against resistant cancer cells. nih.gov

| Cellular Response | Observed Effect in Angucycline (Landomycin E) Studies |

|---|---|

| Nuclear Morphology | Cell shrinkage, chromatin condensation, formation of apoptotic bodies. nih.gov |

| Apoptotic Markers | Caspase (substrate) cleavage. nih.gov |

| Mitochondrial Function | Intense membrane depolarization, reduced intracellular ATP pools. nih.gov |

| Oxidative Stress | Profound generation of intracellular oxidative stress. nih.gov |

Elucidation of Molecular Targets and Binding Interactions

Identifying the specific molecular targets of a natural product is crucial for understanding its mechanism of action. For compounds like this compound, this involves exploring how they bind to essential macromolecules such as DNA and proteins.

Modern drug discovery employs several strategies to identify the molecular targets of bioactive compounds. One powerful method involves in silico computational approaches. nih.gov This can include molecular docking and binding free energy calculations (like Prime MM-GBSA) to screen a compound against a wide array of known cancer-related protein targets, such as protein kinases (e.g., AKT2), DNA repair enzymes (e.g., PARP-1), and epigenetic regulators (e.g., DNMT1). nih.gov Such virtual screening can predict the binding affinities of a compound for various proteins, highlighting the most promising candidates for further experimental validation. nih.gov

Another approach focuses on proteins that are known to be overexpressed or mutated in cancers and are considered promising therapeutic targets. nih.gov For example, nucleophosmin (B1167650) is a protein frequently overexpressed in tumors that plays a key role in ribosome biogenesis, cell cycle progression, and stress responses. nih.gov Research efforts are dedicated to finding molecules that can suppress its functions, interfere with its localization, or promote its degradation, thereby exemplifying a target-driven strategy for cancer therapy. nih.gov

The planar aromatic structure of this compound, which is based on a benz[a]anthracene core, suggests the potential for interaction with DNA through intercalation. medkoo.comnih.gov DNA intercalation is a binding mode where a molecule inserts itself between the base pairs of the DNA double helix. This mechanism is characteristic of several potent anticancer drugs, including the anthracycline doxorubicin. nih.gov Intercalation can cause significant structural changes to the DNA, such as unwinding of the helix and a partial transition from the B-form to the A-form of DNA, which can ultimately prevent DNA replication and lead to cell death. nih.govnih.gov Molecular modeling and dynamics simulations are often used to study these interactions at an atomic level, revealing how the drug orients itself within the DNA and the specific forces that stabilize the complex. nih.govnih.gov

Enzyme inhibition is another primary mechanism through which natural products exert their biological effects. Inhibitors can act in several ways, classified by their effect on enzyme kinetics. youtube.comyoutube.com

Competitive inhibitors bind to the enzyme's active site, directly competing with the natural substrate. This increases the Michaelis constant (Km) but does not change the maximum velocity (Vmax). youtube.com

Non-competitive inhibitors bind to an allosteric (non-active) site, causing a conformational change that reduces the enzyme's efficiency. This lowers the Vmax without affecting the Km. youtube.com

Mixed inhibitors also bind to an allosteric site but can bind to either the free enzyme or the enzyme-substrate complex, affecting both Vmax and Km. youtube.com

Uncompetitive inhibitors bind only to the enzyme-substrate complex, which leads to a decrease in both Vmax and Km. youtube.com

Determining the type of inhibition is a key step in characterizing the molecular mechanism of a bioactive compound.

Analysis of Cellular Pathway Modulation and Signal Transduction

The biological activities of compounds like this compound are ultimately realized through the modulation of complex intracellular signaling pathways. These pathways govern fundamental cellular processes, and their perturbation can lead to outcomes such as cell cycle arrest, apoptosis, or inhibition of proliferation.

The anticancer effects of many antibiotics are linked to their ability to interfere with key signaling networks. mdpi.com For instance, some antibiotics have been shown to inhibit the Akt pathway, a central regulator of cell survival and proliferation, or to modulate the mTOR pathway, which is critical for cell growth. mdpi.com The induction of apoptosis by angucyclines, as seen with landomycin E, involves the direct activation of the mitochondrial or intrinsic apoptotic pathway, a critical cellular signaling cascade that controls programmed cell death. nih.gov

In Vitro Mechanistic Assays

In vitro studies have been crucial in deciphering the molecular interactions and cellular effects of this compound. These assays range from examining its influence on specific enzymes to its broader effects in cell-based systems.

Research has shown that this compound can serve as a substrate for certain enzymes, leading to its biotransformation. A key example is its interaction with LugOII, a promiscuous reductase enzyme involved in the biosynthesis of lugdunomycin. In an in vitro enzymatic reaction, this compound (referred to as 8-O-Methyltetrangomycin) was incubated with recombinant LugOII. Analysis of the reaction products confirmed that LugOII catalyzes the C1 ketoreduction of this compound.

The enzymatic reaction was carried out with purified LugOII, and the consumption of this compound and the appearance of a new product were monitored. Liquid chromatography-mass spectrometry (LC-MS) analysis was used to identify the resulting product of this enzymatic conversion.

| Enzyme | Substrate | Reaction Type | Product | Analytical Method |

|---|---|---|---|---|

| LugOII Reductase | This compound (8-O-Methyltetrangomycin) | C1 Ketoreduction | SM 196 B | LC-MS |

Cell-based assays have provided insights into the biological context of this compound's activity, particularly its antibiotic and cytotoxic effects. One study investigated the ability of this compound (referred to as 8-O-methyltetrangomycin or MTN) to potentiate the activity of PhLOPSA class antibiotics against resistant bacteria. The results indicated that this compound acts in a Cfr-dependent manner, inhibiting the Cfr-mediated methylation of ribosomes within the cells. This suggests a mechanism of action that involves overcoming antibiotic resistance. asm.orgresearchgate.net

Furthermore, the cytotoxic potential of this compound has been evaluated against various cancer cell lines. These studies provide preliminary data on its anti-proliferative effects, though detailed mechanistic pathways have not been fully elucidated. The compound has demonstrated inhibitory activity against malignant glioma cells (SF295) and lung squamous cells (H226). mdpi.com It has also shown cytotoxicity against mouse melanoma B16 and human colon adenocarcinoma HT-29 cells. mdpi.commathewsopenaccess.com

| Cell Line | Assay Type | Observed Effect | Reference |

|---|---|---|---|

| E. coli (Cfr+) | Antibiotic Potentiation | Potentiated PhLOPSA antibiotics; inhibited Cfr-mediated ribosome methylation. | asm.orgresearchgate.net |

| MRSA (Cfr+) | Antibiotic Potentiation | Potentiated PhLOPSA antibiotics; inhibited Cfr-mediated ribosome methylation. | asm.orgresearchgate.net |

| SF295 (Malignant Glioma) | Cytotoxicity | Inhibitory activity observed. | mdpi.com |

| H226 (Lung Squamous) | Cytotoxicity | Inhibitory activity observed. | mdpi.com |

| B16 (Mouse Melanoma) | Cytotoxicity | Cytotoxic activity observed. | mdpi.commathewsopenaccess.com |

| HT-29 (Human Colon Adenocarcinoma) | Cytotoxicity | Cytotoxic activity observed. | mdpi.commathewsopenaccess.com |

In Vivo Mechanistic Investigations in Model Systems (Non-Clinical)

The investigation of this compound's effects in living organisms is still in its early stages, with a limited number of non-clinical studies performed to understand its impact on cellular processes in a complex biological environment.

One of the non-clinical model systems used to evaluate the biological activity of this compound and related angucyclinones is the axolotl (Ambystoma mexicanum) embryo tail regeneration assay. nih.gov This in vivo model allows for the assessment of a compound's impact on complex cellular processes such as cell proliferation, differentiation, and tissue regeneration.

In this assay, the tail of an axolotl embryo is amputated, and the subsequent regeneration process is monitored in the presence of the test compound. The study that included a diverse set of angucyclinones found that many of these compounds were well-tolerated by the embryos and that several inhibited tail regeneration at the tested concentrations. nih.gov While specific quantitative data for this compound's effect in this particular assay is not detailed, its inclusion among the tested angucyclines suggests its potential to modulate complex biological processes in vivo. nih.gov Further research is required to determine the specific cellular pathways and mechanisms that are affected by this compound in this and other in vivo models.

Structure Activity Relationship Sar and Structure Biology Relationship Sbr Studies of Mm 47755 and Its Analogs

Principles and Methodologies of Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry that investigates the link between the chemical structure of a molecule and its resulting biological activity. The core principle is that the specific arrangement of atoms and functional groups within a compound dictates its interaction with biological targets like enzymes or receptors, thereby determining its therapeutic or toxic effects. nih.govresearchgate.net By systematically modifying a molecule's structure and observing the corresponding changes in its biological effects, researchers can identify the key structural components responsible for its activity. mdpi.com

The primary goal of SAR studies is to optimize molecular structures to enhance efficacy, potency, selectivity, and pharmacokinetic properties while minimizing adverse effects. nih.govmedchemexpress.com Methodologies in SAR analysis can be both qualitative and quantitative. nih.gov

Qualitative SAR relies on the intuitive assessment and visual comparison of how structural changes in a series of related compounds affect their biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) employs mathematical and statistical models to correlate physicochemical properties or structural features of compounds with their biological activities. researchgate.netnih.gov

The general workflow of an SAR study involves designing and synthesizing a series of structurally related compounds (analogs), testing their biological activity through assays, and analyzing the data to build a predictive model. researchgate.net This iterative process accelerates the drug discovery pipeline by prioritizing the synthesis of compounds most likely to succeed. nih.gov

Identification of Key Structural Motifs and Pharmacophores for MM 47755 Bioactivity

This compound, also known as 8-O-Methyltetrangomycin, belongs to the angucycline class of antibiotics, which are the largest group of polycyclic aromatic polyketides derived from type II polyketide synthases. nih.govnih.gov The bioactivity of these compounds is intrinsically linked to their complex, multi-ring structures.

Key structural motifs of this compound and related angucyclines include:

The Benz[a]anthracene Core: This tetracyclic framework is the defining feature of angucyclines and serves as the primary scaffold for interaction with biological targets. nih.gov

The Quinone Moiety: The peri-hydroxy quinone structure within rings A and B is a characteristic feature believed to be crucial for the biological activity of these compounds, potentially through redox cycling or interaction with target macromolecules. nih.gov

Chiral Tertiary Hydroxy Group at C3: A unique feature of this compound is the chiral tertiary alcohol at the C3 position, which is also present in related compounds like (-)-tetrangomycin and (-)-rabelomycin. uni-konstanz.de This stereocenter is critical for defining the three-dimensional shape of the molecule and its specific interactions with a biological target.

Oxygenation Pattern: The placement and nature of oxygen-containing functional groups (hydroxyls, ketones, ethers) on the angucycline skeleton are critical for activity. The 8-O-methyl group of this compound is a specific modification that differentiates it from other tetrangomycin (B1203879) analogs. bohrium.com

A pharmacophore is an abstract representation of the essential structural features and their spatial arrangement that are necessary for a molecule to exert a specific biological activity. taylorandfrancis.com While a specific, validated pharmacophore model for this compound is not publicly established, a hypothetical model can be proposed based on the key motifs of the angucycline class.

Hypothetical Pharmacophore Model for this compound:

Two Aromatic Rings: Representing parts of the flat benz[a]anthracene core.

Multiple Hydrogen Bond Acceptors: Corresponding to the quinone oxygens and the hydroxyl/ether oxygens.

One Hydrogen Bond Donor: Representing the chiral hydroxyl group at C3.

One Hydrophobic Feature: Corresponding to the core polycyclic structure.

This model serves as a starting point for virtual screening and the rational design of new analogs. taylorandfrancis.comnih.gov

Table 1: Key Structural Features of this compound and Their Postulated Roles

| Structural Feature | Description | Postulated Role in Bioactivity |

|---|---|---|

| Benz[a]anthracene Core | Tetracyclic aromatic framework | Provides the rigid scaffold necessary for target interaction. nih.gov |

| Quinone System | Two carbonyl groups in conjugation | Potential for redox activity and hydrogen bonding with the target. nih.gov |

| C3 Tertiary Alcohol | Chiral hydroxyl group | Critical for stereospecific binding to the biological target. uni-konstanz.de |

| 8-O-Methyl Group | Ether linkage at position 8 | Influences solubility, metabolic stability, and target affinity. bohrium.com |

Impact of Chemical Modifications on Molecular Target Engagement and Biological Effects

Common modifications and their potential effects include:

Modification of Hydroxyl Groups: Acetylation, methylation, or removal of hydroxyl groups can alter a compound's hydrogen-bonding capacity and polarity. For instance, the presence of a free hydroxyl group can be essential for binding, and its modification can lead to a loss of activity. mdpi.com

Alterations to the Quinone System: Reduction of the quinone to a hydroquinone or modification of the carbonyl groups would drastically change the electronic properties of the molecule, likely diminishing or altering its antibacterial activity.

Glycosylation: The attachment of sugar moieties is a common feature in many angucyclines. nih.gov While this compound is an aglycone, adding different sugar units could improve its solubility and ability to interact with bacterial cell components.

Side-Chain Modification: Altering or introducing side chains on the benz[a]anthracene core can create new points of interaction with a target, potentially increasing binding affinity or altering selectivity.

Table 2: Hypothetical Modifications of this compound and Their Potential Biological Impact

| Modification Site | Type of Modification | Potential Impact on Bioactivity |

|---|---|---|

| C3-OH | Removal of hydroxyl group | Likely loss of activity due to removal of a key H-bonding interaction. uni-konstanz.de |

| C3-OH | Inversion of stereochemistry | Potential decrease or loss of activity, highlighting the importance of specific 3D conformation. |

| C8-OCH₃ | Demethylation to C8-OH | May alter binding affinity and change solubility profile. |

| Aromatic Core | Introduction of a halogen (e.g., Cl, F) | Could increase lipophilicity and potentially enhance cell membrane passage. |

| Quinone System | Reduction to hydroquinone | Expected to significantly reduce or eliminate antibacterial activity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net A QSAR model takes the form of an equation:

Activity = f (Physicochemical Properties and/or Structural Properties) researchgate.net

This approach is used to predict the activity of new, unsynthesized compounds, thereby prioritizing experimental work and accelerating the drug discovery process. bohrium.com

Developing a QSAR model for this compound and its analogs would involve the following steps:

Data Set Generation: A series of this compound analogs would need to be synthesized and their antibacterial activity (e.g., Minimum Inhibitory Concentration, MIC) accurately measured.

Descriptor Calculation: For each analog, a set of numerical values known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties.

Model Building: Using statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is created that correlates the descriptors (independent variables) with the measured biological activity (dependent variable). nih.govresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure it is robust and generalizable. bohrium.com

Table 3: Common Molecular Descriptors for QSAR Studies

| Descriptor Type | Example | Description |

|---|---|---|

| Electronic | Dipole Moment, Partial Charges | Describes the electron distribution in the molecule. |

| Steric | Molecular Weight, Molar Volume | Relates to the size and shape of the molecule. |

| Hydrophobic | LogP (Partition Coefficient) | Measures the lipophilicity of the compound. |

| Topological | Connectivity Indices | Numerical representation of molecular branching and connectivity. |

| Quantum Chemical | HOMO/LUMO Energies | Describes the energies of the highest occupied and lowest unoccupied molecular orbitals. |

Computational and In Silico Approaches to SAR

Computational chemistry and molecular modeling have become indispensable tools for investigating SAR, offering insights that can be difficult to obtain through experimental methods alone. researchgate.net These in silico approaches allow for the rapid evaluation of virtual compounds and help rationalize observed biological data.

Molecular Docking is a computational method used to predict the preferred orientation, or "pose," of a ligand when it binds to a target protein. nih.gov This technique simulates the interaction between a small molecule like this compound and its biological target (e.g., a bacterial enzyme) at the atomic level. The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and then using a scoring function to rank them based on their predicted binding affinity. mdpi.com While powerful, docking often treats the protein as a rigid structure, which is a limitation. nih.gov

Molecular Dynamics (MD) Simulations complement docking by providing a dynamic view of the protein-ligand complex over time. mdpi.com Starting from a docked pose, an MD simulation calculates the movements of every atom in the system, allowing researchers to assess the stability of the predicted binding mode and observe how the protein might change its shape to accommodate the ligand. uzh.ch This combination of docking and MD simulation is a powerful approach for refining binding poses and obtaining a more accurate understanding of the molecular interactions that drive bioactivity. uzh.ch

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov There are two main approaches:

Ligand-based Virtual Screening (LBVS): This method is used when the 3D structure of the target is unknown but a set of active molecules is available. It relies on the principle that structurally similar molecules are likely to have similar biological activities. Techniques include 2D/3D similarity searching and pharmacophore modeling, where a pharmacophore model derived from known active compounds (like the hypothetical one for this compound) is used as a filter to search for new molecules with the same essential features. taylorandfrancis.comnih.gov

Structure-based Virtual Screening (SBVS): This method requires the 3D structure of the biological target. nih.gov Molecular docking is the primary tool for SBVS, where every compound in a virtual library is docked into the target's binding site. The compounds are then ranked based on their docking scores, and the top-ranking "hits" are selected for experimental testing. This approach is powerful for discovering novel chemical scaffolds that are distinct from known active compounds. nih.gov

Advanced Methodologies in Mm 47755 Research

High-Resolution Analytical Techniques for Structural Elucidation of Biosynthetic Intermediates

The biosynthesis of complex natural products like MM 47755 in microorganisms involves a series of enzymatic reactions and intermediate compounds. Elucidating the structures of these intermediates is crucial for understanding the biosynthetic pathway. High-resolution analytical techniques are indispensable in this process.

Techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are paramount for determining the precise molecular weight, elemental composition, and structural connectivity of isolated compounds, including potential biosynthetic intermediates. nih.gov For instance, Magnetic Resonance Spectroscopy has been utilized in the analysis of this compound itself. nih.gov LC-MS, which couples liquid chromatography for separation with mass spectrometry for detection and identification, is a standard method for monitoring metabolites in microbial extracts, such as those from Streptomyces species known to produce angucyclines. mdpi.com These techniques allow researchers to identify and characterize even transient or low-abundance intermediates, providing critical data points for mapping the biosynthetic route of this compound.

Data generated from these techniques often includes precise mass measurements and fragmentation patterns from HRMS, which can be used to deduce elemental formulas, and detailed spectral information from NMR (e.g., 1H and 13C NMR shifts, coupling constants, and correlation data from 2D NMR experiments like COSY, HSQC, and HMBC), which reveals the arrangement of atoms and bonds within a molecule.

| Technique | Information Provided | Application in Biosynthesis Studies |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular mass, elemental composition, fragmentation pattern | Identification of intermediates, confirmation of molecular formula |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural connectivity, functional groups, stereochemistry | Detailed structural elucidation of isolated compounds and intermediates |

| LC-MS | Separation of complex mixtures, identification and quantification of components | Monitoring metabolite profiles, detecting and tracking intermediates in extracts |

Proteomic and Metabolomic Approaches for Pathway Analysis and Target Identification

Proteomics and metabolomics offer system-wide views of the proteins and metabolites present in a biological system, respectively. Applied to this compound research, these approaches can help understand the cellular response to the compound, identify its protein targets, and analyze the metabolic pathways involved in its production or affected by its activity.

Proteomics studies, often employing techniques like gel electrophoresis followed by mass spectrometry or direct LC-MS/MS analysis of protein digests, can identify proteins whose expression levels change in the presence of this compound. This can provide clues about the cellular processes affected by the antibiotic. medrxiv.orgfu-berlin.demetabolon.comfrontiersin.org

Metabolomics, typically using GC-MS or LC-MS, profiles the small molecules (metabolites) within a cell or organism. nih.govfrontiersin.org By comparing the metabolome of Streptomyces strains producing this compound under different conditions or comparing treated and untreated bacterial cells, researchers can gain insights into the metabolic pathways involved in this compound biosynthesis and the metabolic consequences of its antibacterial action. mdpi.com These studies can help identify potential bottlenecks in production or reveal the mechanisms of resistance or sensitivity in target organisms.

The integration of proteomic and metabolomic data can provide a more comprehensive understanding of the biological system, linking changes in protein expression to alterations in metabolic profiles. This multi-omics approach is powerful for pathway analysis and for identifying potential protein targets of this compound by observing changes in protein abundance or post-translational modifications upon exposure.

| Omics Approach | Focus | Key Techniques | Potential Application to this compound |

| Proteomics | Global protein identification and quantification | Gel electrophoresis, Mass Spectrometry (LC-MS/MS) | Studying protein expression changes in response to this compound, identifying potential protein targets |

| Metabolomics | Global metabolite profiling | GC-MS, LC-MS | Analyzing metabolic pathways in this compound producing strains, investigating metabolic effects of this compound on target bacteria |

Advanced Spectroscopic and Imaging Techniques for Cellular Localization and Interaction Studies

Understanding where this compound localizes within cells and how it interacts with cellular components is vital for elucidating its mechanism of action. Advanced spectroscopic and imaging techniques provide the necessary spatial and biochemical information.

Techniques such as confocal microscopy and super-resolution microscopy can be used to visualize the distribution of fluorescently labeled this compound (if a fluorescent derivative is available) within bacterial or host cells. photothermal.comox.ac.ukeurobioimaging-access.eu This helps determine if the compound accumulates in specific organelles or cellular compartments.

Advanced spectroscopic methods, such as Raman spectroscopy or Fourier-transform infrared (FTIR) spectroscopy, can provide label-free biochemical information about cellular components and potential interactions with this compound. photothermal.comphotothermal.comrsc.org While direct studies on this compound using these specific imaging and spectroscopic techniques were not found, these are standard methods in cellular biology research applicable to studying the cellular behavior of small molecules. Optical Photothermal Infrared (O-PTIR) spectroscopy, for instance, offers label-free chemical imaging with submicron resolution, allowing for the study of biochemical compositions within cells. photothermal.comrsc.org

These techniques can potentially reveal if this compound associates with specific macromolecules like proteins or lipids within the cellular environment, providing insights into its site of action.

| Technique Type | Examples | Information Provided | Potential Application to this compound |

| Advanced Microscopy | Confocal microscopy, Super-resolution microscopy | Subcellular localization of labeled compounds, visualization of cellular structures | Determining where this compound is located within cells |

| Cellular Spectroscopy | Raman spectroscopy, FTIR spectroscopy, O-PTIR spectroscopy | Label-free biochemical information, molecular interactions | Investigating biochemical changes in cells upon this compound exposure, potential interaction with cellular components |

Crystallography or Cryo-Electron Microscopy for Studying this compound-Target Complexes

Determining the three-dimensional structure of this compound bound to its biological target(s) at atomic resolution is the gold standard for understanding the molecular basis of its activity. X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are the primary techniques for achieving this.

X-ray crystallography involves obtaining high-quality crystals of the target protein, ideally in complex with this compound. uni-ulm.dekbdna.com Diffraction patterns from these crystals are then used to reconstruct the electron density map, from which the atomic structure of the protein-ligand complex can be built. kbdna.com

Cryo-EM is particularly useful for studying large protein complexes or targets that are difficult to crystallize. kbdna.comjenabioscience.comjnanoworld.com In Cryo-EM, the sample is rapidly frozen in a thin layer of vitreous ice, and images are collected using an electron microscope. kbdna.com Computational processing of a large number of particle images allows for the reconstruction of a 3D density map of the complex. jnanoworld.com

While no specific research detailing the crystal structure or Cryo-EM structure of this compound bound to a target was found in the search results, these techniques are fundamental in structural biology for determining how small molecules like antibiotics interact with their macromolecular targets. uni-ulm.dekbdna.comjenabioscience.comjnanoworld.comcicbiogune.es Applying these methods to this compound would provide crucial insights into the binding mode, interactions, and conformational changes that occur upon binding, informing structure-activity relationship studies and potential drug design efforts.

| Technique | Principle | Resolution | Suitability for this compound-Target Complexes |

| X-ray Crystallography | Diffraction of X-rays by protein crystals | Atomic resolution (typically < 2.5 Å) | Ideal for crystallizable protein targets bound to this compound |

| Cryo-Electron Microscopy (Cryo-EM) | Imaging of frozen hydrated samples with electrons | Near-atomic to atomic resolution | Suitable for large or difficult-to-crystallize protein targets bound to this compound |

Integration of Bioinformatic and Cheminformatic Tools for Data Interpretation and Hypothesis Generation

The advanced experimental methodologies described above generate vast amounts of complex data. Bioinformatics and cheminformatics tools are essential for processing, analyzing, integrating, and interpreting this data, as well as for generating new hypotheses.

Bioinformatics plays a critical role in analyzing biological data, such as proteomic and metabolomic datasets. nih.govgartner.com Tools are used for protein identification and quantification, pathway mapping, and the analysis of changes in biological processes. metabolon.comfrontiersin.orgnih.gov In the context of this compound from Streptomyces, bioinformatics can be applied to analyze genomic data to identify potential biosynthetic gene clusters responsible for this compound production and predict the functions of the enzymes involved.

Cheminformatics focuses on the analysis of chemical data. nih.govgartner.comencyclopedia.pub This includes managing chemical structures, predicting physicochemical properties, and performing similarity searches against databases. Cheminformatic tools can be used to analyze the structure of this compound, predict its ADME (Absorption, Distribution, Metabolism, Excretion) properties, and identify similar compounds with known activities. nih.govencyclopedia.pub

The integration of bioinformatics and cheminformatics (often referred to as chemoinformatics in the context of drug discovery) allows for a holistic approach. nih.govgartner.comencyclopedia.pubdntb.gov.uagoogle.com For example, structural information about this compound (from analytical techniques or predicted) can be combined with data on its biological effects (from omics studies) to build quantitative structure-activity relationship (QSAR) models or to perform virtual screening for potential targets or off-targets. nih.govencyclopedia.pub These computational approaches facilitate data-driven hypothesis generation and guide future experimental design in this compound research.

| Tool Type | Focus Area | Examples of Application in this compound Research |

| Bioinformatics | Biological data analysis (genomics, proteomics, metabolomics) | Biosynthetic gene cluster analysis, protein identification and pathway mapping, metabolic profiling analysis |

| Cheminformatics | Chemical data analysis (structure, properties, activity) | Structure analysis, property prediction, similarity searching, QSAR modeling, virtual screening |

| Integrated Bio/Cheminformatics | Combined analysis of biological and chemical data | Data integration from omics and structural studies, target identification prediction, hypothesis generation |

Future Research Directions and Academic Significance

Elucidating the Complete Molecular Mechanism of Action for MM 47755

While this compound is known to exhibit antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, its precise molecular mechanism of action remains an area of active investigation. medchemexpress.com Future research will need to focus on identifying the specific cellular targets of this compound to fully understand how it exerts its antibiotic effects. The structural similarity of this compound to other angucyclinones like tetrangomycin (B1203879) suggests potential mechanisms could involve the inhibition of crucial cellular processes. For instance, studies on tetrangomycin derivatives have pointed towards the inhibition of staphyloxanthin biosynthesis in S. aureus, a virulence factor, as a possible mode of action. Further research could explore whether this compound shares this target or interacts with other key bacterial pathways. Advanced techniques such as affinity chromatography with this compound as a ligand, proteomics, and genetic screening of resistant mutants will be instrumental in pinpointing its direct molecular interactors. A comprehensive understanding of its mechanism is paramount for any future therapeutic development and for its application as a precisely targeted chemical tool.

Exploring Undiscovered Biosynthetic Pathways and Enzymes Related to Angucyclinones

The biosynthesis of angucyclinones is a testament to the remarkable enzymatic machinery present in nature. nih.gov These complex molecules are assembled by type II polyketide synthases (PKS) and a suite of tailoring enzymes that perform a cascade of intricate chemical transformations. nih.govnih.gov The study of this compound's biosynthesis offers a window into this fascinating process.

Future research in this area will likely focus on the discovery and characterization of novel enzymes involved in the later, more diverse stages of angucyclinone biosynthesis. acs.orgresearchgate.net While the core PKS machinery is relatively conserved, the tailoring enzymes, such as oxygenases, reductases, and group transferases, are responsible for the vast structural diversity observed in this family of natural products. nih.gov Genome mining of Streptomyces strains that produce this compound and related compounds can reveal previously uncharacterized gene clusters encoding for these novel enzymes. nih.govresearchgate.net The artificial reconstruction of these biosynthetic pathways in heterologous hosts can not only confirm the function of these new enzymes but also provide a platform for generating novel, non-natural angucyclinones through combinatorial biosynthesis. nih.gov Unraveling these undiscovered pathways will not only enrich our understanding of natural product biosynthesis but also provide a powerful toolkit of biocatalysts for synthetic chemistry.

Development of Novel Synthetic Methodologies for Architecturally Complex Angucyclines

The architecturally complex and stereochemically rich structure of this compound and other angucyclines presents a formidable challenge for synthetic chemists. nih.govresearchgate.net This complexity, however, has also served as a powerful driving force for the development of new and innovative synthetic strategies. nih.govrsc.org The total synthesis of (-)-8-O-methyltetrangomycin (this compound) has been achieved through various approaches, showcasing the ingenuity of modern synthetic chemistry. nih.gov

Future research in this domain will continue to push the boundaries of synthetic efficiency and elegance. chemrxiv.org Key areas of focus will likely include the development of more convergent and stereoselective methods for the construction of the core benz[a]anthracene skeleton. acs.org Innovations in transition-metal catalysis, organocatalysis, and biomimetic synthesis are expected to play a pivotal role in achieving these goals. chemrxiv.org The development of synthetic routes that are not only efficient but also flexible will be crucial for the generation of a diverse library of this compound analogs. These analogs are invaluable for structure-activity relationship (SAR) studies, which are essential for optimizing the biological activity and understanding the molecular pharmacology of this class of compounds.

Investigation of this compound as a Chemical Probe for Fundamental Biological Processes

A chemical probe is a small molecule that can be used to study and manipulate biological systems with high precision. nih.gov The unique structural features and biological activity of this compound make it an intriguing candidate for development into a chemical probe. Its ability to interact with specific biological targets could be harnessed to investigate fundamental cellular processes.

To be utilized as a chemical probe, this compound would likely require chemical modification to incorporate reporter tags, such as fluorescent dyes or affinity labels, without compromising its biological activity. Such modified probes could then be used in a variety of applications, including:

Target Identification and Validation: Labeled this compound probes could be used to pull down their cellular binding partners, thus confirming their molecular targets.

Cellular Imaging: Fluorescently tagged this compound could be used to visualize the subcellular localization of its targets in living cells, providing insights into their biological function.

Pathway Analysis: By observing the downstream effects of this compound on cellular pathways, researchers can gain a better understanding of the roles of its targets in complex biological networks.

The development of this compound into a chemical probe would transform it from a molecule with potential therapeutic applications into a powerful tool for basic biological research.

Contribution of this compound Research to the Broader Field of Natural Product Chemistry and Chemical Biology

The study of this compound and the broader angucycline family has already made significant contributions to the fields of natural product chemistry and chemical biology, and this impact is expected to continue to grow. nih.govipb.ptnih.govresearchgate.net

The exploration of angucyclines like this compound has expanded our understanding of the vast chemical diversity that can be generated by microbial biosynthetic pathways. nih.govresearchgate.net This has, in turn, fueled the development of new genome mining and synthetic biology tools to access this diversity. nih.gov The synthetic challenges posed by these molecules have spurred innovation in organic synthesis, leading to the development of new reactions and strategies that are applicable to a wide range of other complex natural products. nih.gov